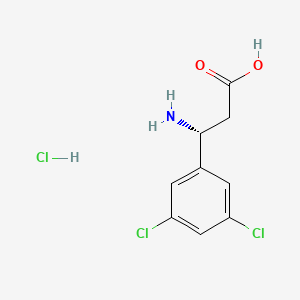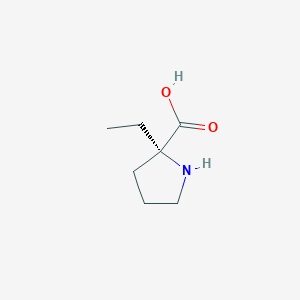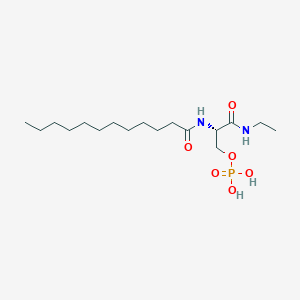
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a dodecanamido group, an ethylamino group, and a dihydrogen phosphate group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dodecanamido group: This can be achieved by reacting dodecanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the ethylamino group: This step involves the reaction of an intermediate with ethylamine, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Dodecanamido-3-(methylamino)-3-oxopropyl dihydrogen phosphate
- (S)-2-Dodecanamido-3-(propylamino)-3-oxopropyl dihydrogen phosphate
- (S)-2-Dodecanamido-3-(butylamino)-3-oxopropyl dihydrogen phosphate
Uniqueness
(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group, in particular, may provide unique interactions with biological targets compared to similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
2007910-51-0 |
|---|---|
Molekularformel |
C17H35N2O6P |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[(2S)-2-(dodecanoylamino)-3-(ethylamino)-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H35N2O6P/c1-3-5-6-7-8-9-10-11-12-13-16(20)19-15(17(21)18-4-2)14-25-26(22,23)24/h15H,3-14H2,1-2H3,(H,18,21)(H,19,20)(H2,22,23,24)/t15-/m0/s1 |
InChI-Schlüssel |
SNFMXEYPECDSCN-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)NCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


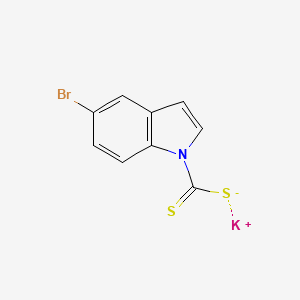
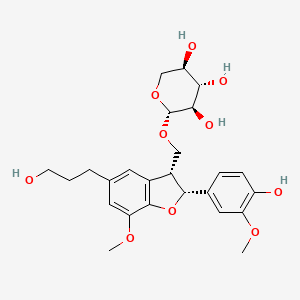
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)

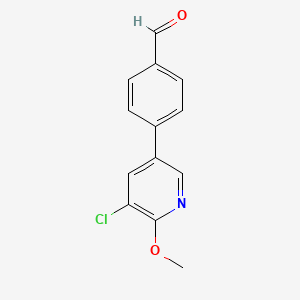
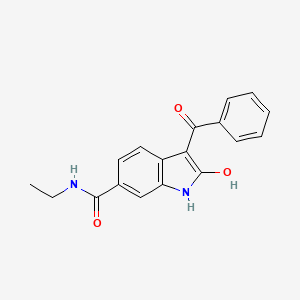
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)


![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
